3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine moiety The piperidine ring is further substituted with a pyrazole sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps. One common approach starts with the preparation of the pyrazole derivative, followed by the formation of the piperidine ring and subsequent coupling with the pyridine moiety. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Coupling reactions: The final coupling of the pyrazole sulfonyl piperidine with the pyridine ring can be performed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyrazole moieties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The pyrazole sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar pharmacological properties.
4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazole-3-ones: Compounds with a pyrazole core and sulfur-containing substituents.
Uniqueness
3-methyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine is unique due to its combination of a pyridine ring with a pyrazole sulfonyl piperidine moiety
Properties
IUPAC Name |
3-methyl-2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-13-4-3-7-17-16(13)23-12-14-5-8-20(9-6-14)24(21,22)15-10-18-19(2)11-15/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHIZKVZZMLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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